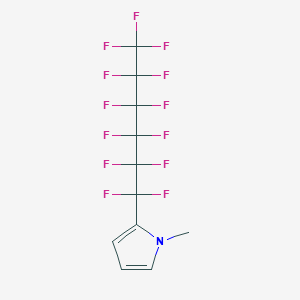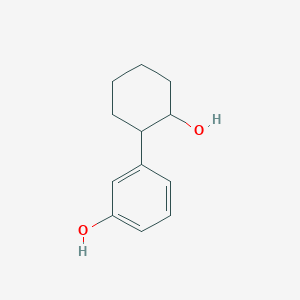![molecular formula C22H26O10 B14497962 Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate CAS No. 62902-15-2](/img/structure/B14497962.png)
Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate is a chemical compound with the molecular formula C₂₀H₂₀O₁₀ It is characterized by the presence of two 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl groups attached to a decanedioate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate typically involves the esterification of decanedioic acid with 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of biocatalysts in the synthesis process can enhance the efficiency and sustainability of the production.
化学反应分析
Types of Reactions
Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid groups.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of bis[6-(formyl)-4-oxo-4H-pyran-3-yl] decanedioate or bis[6-(carboxyl)-4-oxo-4H-pyran-3-yl] decanedioate.
Reduction: Formation of bis[6-(hydroxymethyl)-4-hydroxy-4H-pyran-3-yl] decanedioate.
Substitution: Formation of bis[6-(halomethyl)-4-oxo-4H-pyran-3-yl] decanedioate.
科学研究应用
Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] butanedioate
- Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] hexanedioate
- Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] octanedioate
Uniqueness
Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate is unique due to its longer decanedioate backbone, which can influence its physical and chemical properties. This longer chain can result in different solubility, melting point, and reactivity compared to its shorter-chain analogs. Additionally, the specific arrangement of functional groups in this compound can lead to unique interactions and applications in various fields.
属性
CAS 编号 |
62902-15-2 |
|---|---|
分子式 |
C22H26O10 |
分子量 |
450.4 g/mol |
IUPAC 名称 |
bis[6-(hydroxymethyl)-4-oxopyran-3-yl] decanedioate |
InChI |
InChI=1S/C22H26O10/c23-11-15-9-17(25)19(13-29-15)31-21(27)7-5-3-1-2-4-6-8-22(28)32-20-14-30-16(12-24)10-18(20)26/h9-10,13-14,23-24H,1-8,11-12H2 |
InChI 键 |
VWOITFUTBZKPMC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(OC=C(C1=O)OC(=O)CCCCCCCCC(=O)OC2=COC(=CC2=O)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


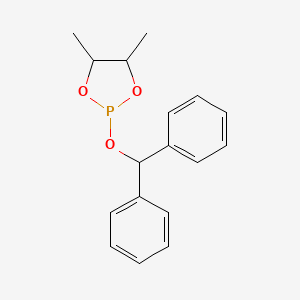
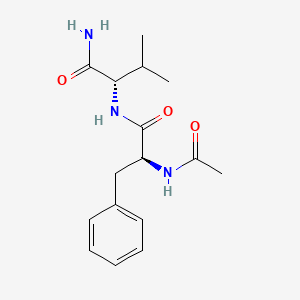
![4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole](/img/structure/B14497893.png)
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)
![(Butane-1,4-diyl)bis[methyl(phenyl)arsane]](/img/structure/B14497916.png)

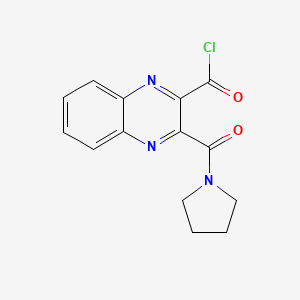

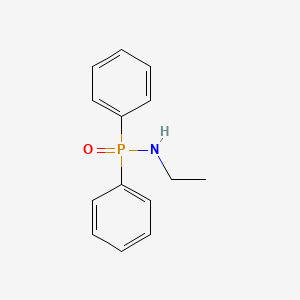
![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)

![2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid](/img/structure/B14497950.png)
